molecular formula C5H7NOS B6202577 3-isocyanatothiolane CAS No. 1498114-81-0

3-isocyanatothiolane

Cat. No.: B6202577
CAS No.: 1498114-81-0
M. Wt: 129.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanatothiolane is an organic compound characterized by the presence of both isocyanate and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatothiolane can be synthesized through several methods. One common approach involves the reaction of thiol-containing compounds with isocyanates under controlled conditions. For instance, the reaction of thiolane with phosgene or its derivatives can yield this compound. Another method involves the use of sulfur and catalytic amounts of amine bases to convert isocyanides to isothiocyanates .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where thiolane is reacted with phosgene or other suitable reagents under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatothiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Ureas, carbamates.

Mechanism of Action

The mechanism of action of 3-isocyanatothiolane involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on biomolecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins and the development of enzyme inhibitors .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Comparison: 3-Isocyanatothiolane is unique due to the presence of both isocyanate and thiol functional groups, which confer distinct reactivity compared to other isothiocyanates. For instance, phenyl isothiocyanate and allyl isothiocyanate primarily contain the isothiocyanate group and lack the thiol functionality, making this compound more versatile in certain chemical reactions .

Properties

CAS No.

1498114-81-0

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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